
Selaginellin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selaginellin F is a secondary metabolite isolated from the genus Selaginella, which belongs to the family Selaginellaceae. This genus is known for its unique structural classes of natural products and their wide range of biological effects . This compound is one of the many selaginellins, which are pigments with a unique para-quinone methide and alkynylphenol carbon skeleton .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of selaginellins, including selaginellin F, involves complex organic reactions. One common method includes the use of methyl jasmonate to induce the accumulation of selaginellins in Selaginella convoluta . The metabolites are then separated using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) .
Industrial Production Methods
Industrial production of this compound is challenging due to its low natural abundance in Selaginella species. Elicitation with phytohormones like methyl jasmonate has been suggested as a strategy to increase the content of selaginellins, addressing their low availability problem .
Analyse Chemischer Reaktionen
Types of Reactions
Selaginellin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often evaluated for their pharmacological properties, such as inhibitory activity on specific enzymes .
Wissenschaftliche Forschungsanwendungen
Selaginellin F has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of selaginellin F involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as protein-tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling . This inhibition can lead to enhanced insulin sensitivity and potential therapeutic effects for diabetes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selaginellin F is part of a family of compounds known as selaginellins. Similar compounds include:
- Selaginellin A
- Selaginellin B
- Selaginellin C
- Selaginellin D
- Selaginellin E
Uniqueness
What sets this compound apart from other selaginellins is its unique structural features and specific biological activities. Its para-quinone methide and alkynylphenol carbon skeleton contribute to its distinct pharmacological properties .
Eigenschaften
Molekularformel |
C34H24O6 |
|---|---|
Molekulargewicht |
528.5 g/mol |
IUPAC-Name |
4-[[6-(2,4-dihydroxyphenyl)-3-(hydroxymethyl)-2-[2-(4-hydroxyphenyl)ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C34H24O6/c35-20-24-8-17-31(30-18-15-28(39)19-32(30)40)34(29(24)16-3-21-1-9-25(36)10-2-21)33(22-4-11-26(37)12-5-22)23-6-13-27(38)14-7-23/h1-2,4-15,17-19,35-37,39-40H,20H2 |
InChI-Schlüssel |
MTFKAPLXLHFEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)O)CO)C5=C(C=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


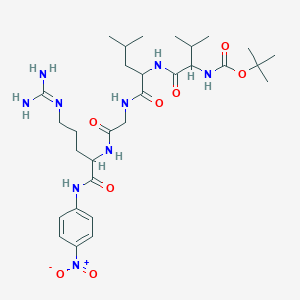
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
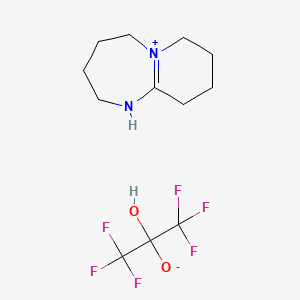
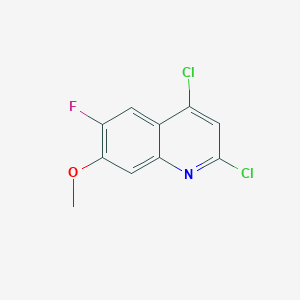
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
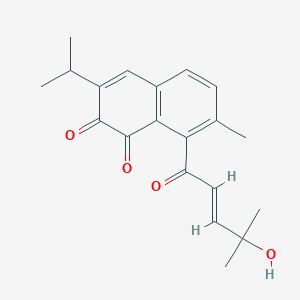
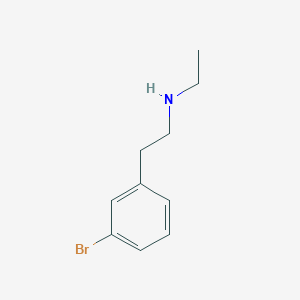
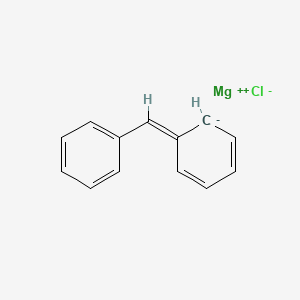
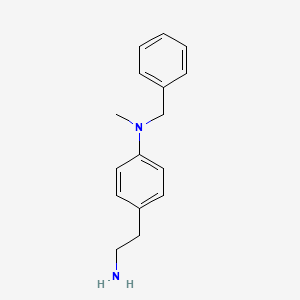
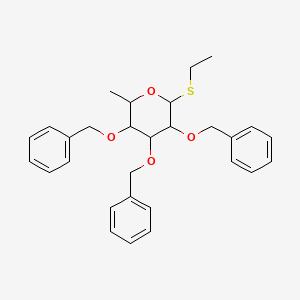
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
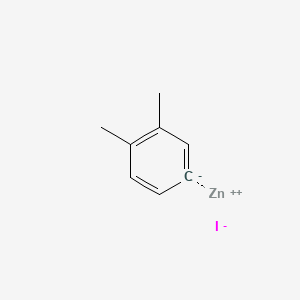
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
